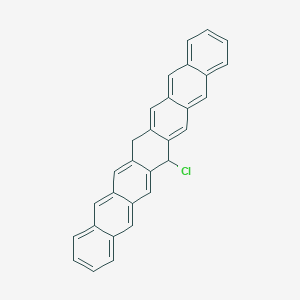
7-Chloro-7,16-dihydroheptacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7,16-dihydroheptacene is a chemical compound with the molecular formula C30H19Cl. It is a derivative of heptacene, a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The addition of a chlorine atom at the 7th position modifies its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7,16-dihydroheptacene typically involves multiple steps. One common method includes the use of triptycene and phthalic anhydride as starting materials. The reaction is carried out in the presence of aluminum chloride (AlCl3) in tetrachloroethylene under an inert atmosphere at 0°C. The mixture is then heated to 100°C for 20 hours. After cooling, the product is isolated through a series of filtration and purification steps, including the use of sulfuric acid and chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7,16-dihydroheptacene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the aromaticity of the rings is partially lost.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation with sulfur trioxide (SO3).
Major Products Formed
Scientific Research Applications
7-Chloro-7,16-dihydroheptacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its planar structure.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 7-Chloro-7,16-dihydroheptacene exerts its effects is primarily through its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for photodynamic therapy, where ROS can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
Similar Compounds
Heptacene: The parent compound without the chlorine substitution.
Pentacene: A smaller polycyclic aromatic hydrocarbon with five fused benzene rings.
Tetracene: Another smaller analog with four fused benzene rings.
Uniqueness
7-Chloro-7,16-dihydroheptacene is unique due to the presence of the chlorine atom, which alters its electronic properties and reactivity compared to its non-chlorinated analogs. This modification can enhance its stability, solubility, and potential for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
919272-93-8 |
|---|---|
Molecular Formula |
C30H19Cl |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-chloro-7,16-dihydroheptacene |
InChI |
InChI=1S/C30H19Cl/c31-30-28-16-24-11-20-7-3-1-5-18(20)9-22(24)13-26(28)15-27-14-23-10-19-6-2-4-8-21(19)12-25(23)17-29(27)30/h1-14,16-17,30H,15H2 |
InChI Key |
FBEGRRAHKUHZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC=CC=C7C=C6C=C51)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
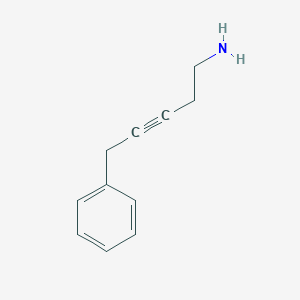
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
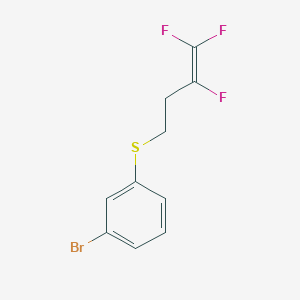
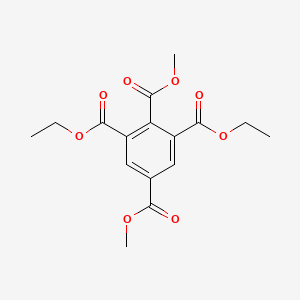
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)

![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
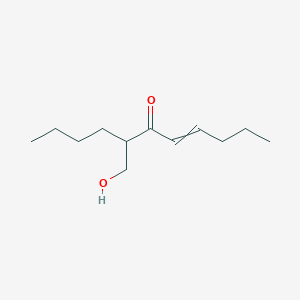
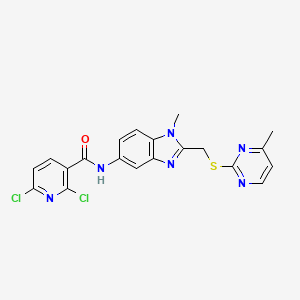
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
